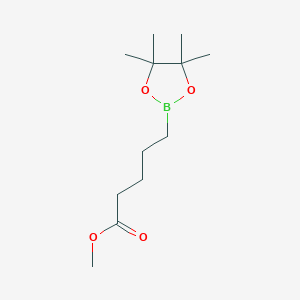

methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Description

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate (CAS: 1985620-97-0) is a boronic ester derivative featuring a pentanoate methyl ester backbone and a tetramethyl dioxaborolane (pinacol boronate) group. This compound is characterized by its molecular formula C₁₂H₂₁BO₄, a purity of 98%, and the identifier MFCD27936503 . Boronic esters like this are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity with palladium catalysts, enabling carbon-carbon bond formation in organic synthesis . The pentanoate chain enhances solubility in organic solvents, making it advantageous for applications requiring controlled hydrophobicity.

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXXFZWSYXRKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves reacting a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a dehydrating agent. For methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate, the boronic acid precursor would be 5-boronopentanoic acid, which is esterified with methanol.

Stepwise Procedure

-

Synthesis of 5-Boronopentanoic Acid :

-

Esterification with Methanol :

-

The carboxylic acid is treated with methanol and H₂SO₄ (catalytic) to form methyl 5-boronopentanoate.

-

-

Transesterification with Pinacol :

Optimization Considerations

-

Solvent Choice : Dichloromethane or toluene facilitates azeotropic water removal.

-

Catalyst : Anhydrous MgSO₄ or molecular sieves improve yields by scavenging water.

-

Temperature : Room temperature suffices for transesterification, avoiding boronate degradation.

Table 1: Transesterification Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Toluene | Maximizes azeotrope efficiency |

| Dehydrating Agent | MgSO₄ (1 equiv) | Prevents hydrolysis |

| Reaction Time | 16–24 h | Ensures complete ring closure |

Palladium-Catalyzed Borylation of Halogenated Esters

Suzuki-Miyaura Coupling Precursor Strategy

This approach leverages palladium catalysis to install the boronate group onto a methyl pentenoate derivative. The methodology is adapted from tert-butyl boronate syntheses.

Reaction Steps

-

Substrate Preparation :

-

Methyl 5-bromopentanoate is synthesized via bromination of methyl pentenoate using HBr or PBr₃.

-

-

Borylation with Bis(pinacolato)diboron :

Reaction Equation :

Critical Parameters

-

Catalyst Loading : 2–5 mol% Pd(dppf)Cl₂ ensures efficient turnover.

-

Base Selection : Potassium acetate neutralizes HBr, preventing ester hydrolysis.

-

Oxygen-Free Conditions : Essential to prevent Pd catalyst oxidation.

Table 2: Palladium-Catalyzed Borylation Conditions

| Component | Role | Optimal Quantity |

|---|---|---|

| B₂(pin)₂ | Boron source | 1.2 equiv |

| Pd(dppf)Cl₂ | Catalyst | 3 mol% |

| KOAc | Base | 3 equiv |

| Temperature | Reaction driver | 80°C |

Hydroboration-Esterification Tandem Approach

Methodology

A two-step process involving hydroboration of a diene followed by esterification:

Challenges and Solutions

-

Regioselectivity : Anti-Markovnikov addition is ensured by BH₃·THF.

-

Oxidation Control : H₂O₂ in basic conditions prevents over-oxidation to boric acid.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Transesterification | 70–85 | High | Moderate | Low |

| Palladium Catalysis | 80–93 | High | High | Moderate |

| Hydroboration | 60–75 | Medium | Low | High |

-

Transesterification is cost-effective but limited by boronic acid availability.

-

Palladium Catalysis offers high yields and scalability, albeit with higher catalyst costs.

-

Hydroboration is less efficient but valuable for substrates with preexisting alkenes.

Mechanistic Insights and Side Reactions

Transesterification Mechanism

The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the boronic acid, followed by dehydration to form the dioxaborolane ring. Competing hydrolysis can occur if moisture is present, underscoring the need for anhydrous conditions.

Palladium-Catalyzed Pathway

The catalytic cycle involves oxidative addition of the alkyl bromide to Pd(0), transmetallation with B₂(pin)₂, and reductive elimination to form the C–B bond. Side reactions include proto-deboronation and homocoupling, minimized by excess B₂(pin)₂ and rigorous deoxygenation.

Industrial and Laboratory-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate serves as an important intermediate in organic synthesis:

- Formation of Carbon-Boron Bonds : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Utilizes the boron atom for cross-coupling with aryl halides to create biaryl compounds. |

| Nucleophilic Substitution | Acts as a nucleophile in reactions with electrophiles to form new carbon bonds. |

Medicinal Chemistry Applications

The unique properties of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate make it valuable in medicinal chemistry:

- Drug Development : The compound has been investigated for its potential as a drug candidate due to its ability to form reversible covalent bonds with biological targets.

Case Study: Arginase Inhibition

Recent studies have explored the use of similar boron-containing compounds as arginase inhibitors, which play a crucial role in cancer therapy by modulating immune responses. Compounds like OATD-02 have shown promising results against arginase enzymes involved in tumor microenvironments.

Reactivity and Mechanism of Action

The mechanism of action involves the interaction of the dioxaborolane moiety with diols and other nucleophiles, facilitating enzyme inhibition and protein modification studies:

- Enzyme Inhibition : The boronic ester group can form reversible covalent bonds with active site residues in enzymes, making it useful for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Purity | Key Features | Applications/Reactivity |

|---|---|---|---|---|

| Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate | 1985620-97-0 | 98% | Aliphatic pentanoate ester; flexible chain | Suzuki coupling, ester hydrolysis to carboxylic acids |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (QD-5375) | 409369-93-3 | 95% | Aromatic naphthoate ester; conjugated system | Synthesis of polyaromatic hydrocarbons, optoelectronic materials |

| 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole (FM-2872) | 1192056-62-4 | 95% | Heterocyclic oxazole; electron-withdrawing group | Medicinal chemistry (bioisosteres), heterocycle functionalization |

| 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (PB06321) | 1233526-31-2 | – | Pyrazole ring; nitrogen-rich scaffold | Coordination chemistry, metal-organic frameworks (MOFs) |

| Methyl 5-((tert-butyldimethylsilyl)oxy)-4-methyl-4-(pinacolboronate)pentanoate | – | – | Silyl-protected hydroxyl; steric hindrance | Sequential functionalization (e.g., desilylation post-coupling) |

Reactivity and Stability

- Aliphatic vs. Aromatic Boronates: The pentanoate derivative’s aliphatic chain offers greater conformational flexibility compared to rigid aromatic analogs like QD-5375, which benefit from extended π-conjugation for electronic applications . However, aromatic boronates typically exhibit higher stability under acidic conditions due to resonance stabilization .

- Heterocyclic Derivatives : FM-2872’s oxazole ring introduces electron-deficient character, enhancing reactivity in couplings with electron-rich aryl halides. In contrast, PB06321’s pyrazole moiety enables chelation with transition metals, useful in catalytic systems .

Stability and Handling

- Hydrolytic Stability: Pinacol boronates generally resist hydrolysis better than boronic acids. The pentanoate derivative’s ester group is less prone to hydrolysis under basic conditions compared to silyl ethers, which require careful handling to prevent cleavage .

- Thermal Stability : Aromatic derivatives like QD-5375 exhibit higher thermal stability (decomposition >200°C) than aliphatic analogs due to their rigid structures .

Biological Activity

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a boron-containing compound that has garnered attention in various fields including medicinal chemistry and organic synthesis. Its unique structural features, particularly the dioxaborolane moiety, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate can be represented as follows:

- Chemical Formula : CHBO

- Molecular Weight : 214.07 g/mol

- CAS Number : 1150561-77-5

- Solubility : Very soluble in organic solvents

Table 1: Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water) | 0.86 |

| Solubility | 3.36 mg/ml |

| GI Absorption | High |

The biological activity of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is largely attributed to its ability to interact with various biological targets through the dioxaborolane moiety. This interaction can facilitate reactions such as:

- Nucleophilic attack on electrophilic centers in biological molecules.

- Formation of stable complexes with biomolecules, which may alter their function.

Case Studies

- Anticancer Activity : A study investigated the potential of boron-containing compounds in cancer therapy. Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate was tested for its ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Research has shown that compounds containing boron can modulate inflammatory pathways. In a murine model of inflammation, administration of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate resulted in decreased levels of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Anticancer | Various cancer cell lines | Significant reduction in viability |

| Anti-inflammatory | Murine model | Decreased pro-inflammatory cytokines |

Toxicity and Safety Profile

While exploring the biological activities of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate, it is crucial to consider its toxicity profile. According to available data:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

These factors necessitate careful handling and further investigation into its safety for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate?

- Methodological Answer : The compound is typically synthesized via a two-step procedure: (1) introduction of the boronate ester group to a pentanoate precursor and (2) esterification. For example, analogous compounds (e.g., methyl 4-((1R,2S,E)-1-hydroxy-2-methyl-5-(tetramethyl-dioxaborolan-2-yl)pent-3-en-1-yl)benzoate) are prepared by reacting a carboxylic acid derivative (e.g., pentanoic acid) with a boronate ester under coupling conditions. Acyl chlorides or activated esters are often used to facilitate nucleophilic substitution or cross-coupling reactions . Key steps include:

- Step 1 : Reaction of 5-bromopentanoic acid with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere.

- Step 2 : Methyl esterification using methanol and a coupling agent (e.g., DCC/DMAP) .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on 1H NMR (e.g., δ 1.01–1.29 ppm for tetramethyl-dioxaborolan protons, δ 3.65 ppm for methyl ester protons) and 13C NMR (e.g., carbonyl carbon at ~170 ppm). Purity is assessed via HPLC (>95% by area) or GC-MS . For advanced verification, SDF/MOL files and InChIKey (e.g., KHFHMQMSICVYFR-UHFFFAOYSA-N) ensure digital reproducibility of structural data .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a boronate ester reagent in Suzuki-Miyaura cross-coupling reactions to introduce pentanoate moieties into aromatic systems. For example, it is used in synthesizing pharmacologically active thiadiazol derivatives (e.g., methyl 5-(5-(2-cyclohexylacetamido)-1,3,4-thiadiazol-2-yl)pentanoate) for antimicrobial or anticancer studies . It also enables enantioselective synthesis of δ-hydroxy esters via asymmetric allylation .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling yields when using this boronate ester?

- Methodological Answer : Low yields often stem from moisture sensitivity or catalyst poisoning . Mitigation strategies:

- Dry solvents : Use freshly distilled THF or toluene under argon.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Base optimization : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to maintain pH > 10.

- Temperature control : 60–80°C for 12–24 hours .

Contradictory results (e.g., variable yields) require reaction monitoring via TLC or in-situ IR to identify intermediates .

Q. How can stereochemical outcomes be controlled in asymmetric syntheses involving this compound?

- Methodological Answer : Enantioselectivity is achieved using chiral ligands (e.g., BINAP or Salen-type) or substrate-directed induction . For instance, methyl 4-((1R,2S,E)-1-hydroxy-2-methylpent-3-en-1-yl)benzoate derivatives are synthesized via chiral palladium catalysts, yielding >90% enantiomeric excess (ee) . Kinetic resolution during boronate transesterification further enhances stereocontrol.

Q. What protocols ensure stability during storage and handling?

- Methodological Answer : The compound is hygroscopic and decomposes upon prolonged exposure to air. Best practices:

Q. How should researchers resolve contradictory data in reaction intermediate analysis?

- Methodological Answer : Conflicting spectral data (e.g., unexpected NMR peaks) require:

- Multi-technique validation : Combine LC-MS, HRMS, and 2D NMR (COSY, HSQC) to confirm intermediates.

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict 1H/13C shifts for comparison .

- Reproducibility checks : Repeat reactions under strictly controlled conditions (e.g., anhydrous, inert) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.